![molecular formula C20H18F5N5O B12363731 Zavolosotine CAS No. 2604416-66-0](/img/structure/B12363731.png)
Zavolosotine
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Overview
Description
Zavolosotine is a synthetic organic compound classified as a somatostatin receptor agonist. It specifically targets somatostatin receptor type 5 (SSTR5), making it a promising candidate for the treatment of hyperinsulinism and other related disorders . The compound’s chemical structure is defined by its IUPAC name: 4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide .
Preparation Methods
The synthesis of zavolosotine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine core.
Introduction of functional groups: Various functional groups, such as cyano, difluorophenyl, and aminopyrrolidinyl, are introduced through a series of reactions including nucleophilic substitution and amination.
Final coupling and purification: The final step involves coupling the intermediates to form this compound, followed by purification using techniques like chromatography
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
Zavolosotine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under controlled conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Zavolosotine has several key applications across different scientific domains:
Chemistry
This compound serves as a model compound in studies involving somatostatin receptor agonists. It is utilized to understand the interactions between these compounds and various receptors, which can lead to the development of more effective therapeutic agents.
Biology
In biological research, this compound is used to investigate its effects on insulin and glucagon secretion. This is particularly relevant in understanding metabolic pathways and developing treatments for disorders characterized by abnormal hormone levels.
Medicine
The compound is being explored for its potential therapeutic applications in treating endocrine and metabolic disorders, especially those involving abnormal insulin secretion. Its specificity for SSTR5 may lead to targeted therapies with fewer side effects compared to broader-spectrum somatostatin analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Congenital Hyperinsulinism : In a Phase 1 clinical trial, this compound was administered to patients with congenital hyperinsulinism. The preliminary results indicated a reduction in insulin secretion levels, suggesting its potential effectiveness in managing this condition .
- Endocrine Disorders : Research has shown that this compound effectively modulates glucose homeostasis by activating SSTR5, which could be beneficial in treating various endocrine disorders characterized by insulin dysregulation.
Mechanism of Action
Zavolosotine exerts its effects by acting as an agonist for somatostatin receptor type 5 (SSTR5). Upon binding to SSTR5, this compound activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the inhibition of insulin and glucagon secretion, thereby regulating blood glucose levels . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway, which plays a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Zavolosotine is unique in its high specificity and potency as an SSTR5 agonist. Similar compounds include:
Pasireotide: Another somatostatin receptor agonist with broader receptor specificity.
Octreotide: A somatostatin analog that targets multiple somatostatin receptors but with less specificity for SSTR5.
Lanreotide: Similar to octreotide, it targets multiple somatostatin receptors and is used in the treatment of acromegaly and neuroendocrine tumors
Compared to these compounds, this compound’s high specificity for SSTR5 makes it a promising candidate for targeted therapies with potentially fewer side effects.
Properties
CAS No. |
2604416-66-0 |
---|---|
Molecular Formula |
C20H18F5N5O |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1 |
InChI Key |
HQIIZMSUOLJYSO-HZMBPMFUSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CC[C@@H](C2)N)C3=CC(=CC(=C3)F)F)C#N |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N |
Origin of Product |
United States |
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